molecular formula C11H10N2S B13096849 3-Methyl-2-phenylpyrimidine-4(3H)-thione

3-Methyl-2-phenylpyrimidine-4(3H)-thione

Cat. No.: B13096849
M. Wt: 202.28 g/mol
InChI Key: GJXAANCJQDWBGU-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylpyrimidine-4(3H)-thione is a pyrimidine-based heterocyclic compound designed for research and development applications. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities due to its structural similarity to natural purine bases . Pyrimidine and fused pyrimidine derivatives are investigated as core structures for developing novel compounds with potential anticancer , antimicrobial , and antiviral properties . The specific 4-thione moiety in its structure is a key functional group that can serve as a versatile synthetic intermediate for further chemical modifications . Researchers can explore this compound as a building block for synthesizing more complex molecules or as a candidate for evaluating inhibitory activity against various biological targets, such as enzymes or in cellular assays. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

3-methyl-2-phenylpyrimidine-4-thione

InChI

InChI=1S/C11H10N2S/c1-13-10(14)7-8-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

GJXAANCJQDWBGU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)C=CN=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Thionation of Pyrimidinone Precursors

A common and efficient method involves converting the corresponding 4(3H)-pyrimidinone derivative into the 4(3H)-thione by treatment with sulfurizing agents.

  • Procedure Example :
    A mixture of the pyrimidinone precursor (e.g., 2-methylthio-6-phenylpyrimidin-4(3H)-one) and Lawesson’s reagent is refluxed in dry toluene for about 3 hours. After cooling, the reaction mixture is filtered, and the product is recrystallized from methanol to yield this compound as yellow crystals with a yield of approximately 67%.
Step Reagents & Conditions Outcome
1 Pyrimidinone + Lawesson’s reagent Reflux in dry toluene, 3 h
2 Cooling and filtration Isolation of crude product
3 Recrystallization from methanol Pure this compound
  • Characterization Data :
    • Melting point: 220–222 °C
    • IR: NH stretch at 3120 cm⁻¹
    • ^1H NMR (DMSO-d6): methyl singlet at δ 2.60 ppm, aromatic protons at δ 7.53–7.64 ppm.

Cyclization Routes Using Substituted Ureas and Amidines

Another synthetic route involves cyclization of substituted ureas or amidines with β-dicarbonyl compounds or equivalents to form the pyrimidine ring system, followed by thionation.

  • The reaction typically uses substituted ureas or thioureas with phenyl-containing precursors under acidic or basic catalysis in solvents such as ethanol or methanol.
  • The cyclization step forms the pyrimidine core, then sulfurization converts the 4-oxo group to the 4-thione.

This method is commonly employed in heterocyclic chemistry and can be adapted for the synthesis of this compound.

Solvent and Reagent Effects on Alkylation and Thionation

Research shows that the choice of solvent and reaction conditions can influence regioselectivity and yield during alkylation and thionation steps related to pyrimidine derivatives:

Solvent Reaction Type Outcome/Notes
Tetrachloromethane (CCl4) N(3)-alkylation at reflux Regioselective alkylation on nitrogen atom
Dimethylformamide (DMF) O-acylmethylation at room temperature Formation of O-substituted derivatives
Methanol + Sodium Alkylation at both centers Ambident reactivity leading to mixed products
Toluene + Lawesson’s reagent Thionation of pyrimidinone Efficient conversion to thione derivative

This data emphasizes that refluxing in toluene with Lawesson’s reagent is optimal for thionation to produce the 4-thione derivative.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Thionation with Lawesson’s reagent Pyrimidinone + Lawesson’s reagent, toluene reflux 3 h ~67 Recrystallization from methanol; pure product
Cyclization of substituted ureas/amidines Substituted ureas + β-dicarbonyl, acid/base catalyst, ethanol or methanol Variable Followed by sulfurization step
Sodium salt alkylation in CCl4 Sodium salt of pyrimidinone + alkyl halides, reflux in CCl4 Moderate Regioselective N-alkylation

Research Findings and Considerations

  • The thionation step using Lawesson’s reagent is well-documented as an efficient and selective method to convert pyrimidinones to pyrimidine thiones.
  • Alkylation reactions on the pyrimidine ring can be tuned by solvent choice, affecting regioselectivity and product distribution.
  • Cyclization routes using substituted ureas or thioureas provide a flexible approach to synthesize various pyrimidine derivatives, including this compound, with good yields and structural diversity.
  • Analytical characterization (NMR, IR, melting point) confirms the successful preparation and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylpyrimidine-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Electrophilic reagents like halogens or nitro groups; reactions are conducted in the presence of a catalyst such as iron or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of 3-Methyl-2-phenylpyrimidine-4(3H)-thione

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with thiourea or related compounds. The compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing thiourea and substituted pyrimidines in the presence of acids or bases to facilitate the formation of thiones.
  • Cyclocondensation : A method that combines multiple reactants to form a cyclic structure, often yielding high purity products.

These synthetic routes are crucial for producing the compound in sufficient quantities for further research into its applications.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activities. A study highlighted the antibacterial effects of various pyrimidine derivatives against both Gram-positive and Gram-negative bacteria, demonstrating zones of inhibition comparable to standard antibiotics like ampicillin . This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Pyrimidine derivatives have also been studied for their anticancer properties. Compounds similar to this compound have shown activity against various cancer cell lines, indicating their potential as antitumor agents. For instance, certain fused pyrimidines have demonstrated significant cytotoxicity against cancer cells, suggesting that modifications on the pyrimidine ring can enhance their biological efficacy .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are essential for treating conditions characterized by chronic inflammation. Studies involving related compounds have shown promising results in modulating inflammatory pathways, indicating that this compound could be explored for such therapeutic applications.

Potential Therapeutic Uses

Given its biological activities, this compound has potential therapeutic applications in:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Cancer Therapy : Formulation of novel anticancer drugs that can selectively target tumor cells while minimizing side effects.
  • Anti-inflammatory Treatments : Creation of medications aimed at reducing inflammation in chronic diseases such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrimidine derivatives:

StudyFindings
Mondal et al. (2014)Synthesized mercaptopyrimidine derivatives with notable antibacterial activity against multiple bacterial strains .
Foroughifar et al. (2002)Highlighted the antiviral and antitumor activities of various pyrimidine derivatives .
Recent InvestigationsExplored the synthesis and characterization of thione derivatives, emphasizing their pharmacological importance .

These findings underscore the versatility and potential of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylpyrimidine-4(3H)-thione involves its interaction with molecular targets through its functional groups. The thione group can form hydrogen bonds and coordinate with metal ions, while the phenyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydropyrimidine-thiones
  • 4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione ():

    • Structure : Features a dihydropyrimidine ring with methyl and aryl substituents.
    • Synthesis : Prepared via condensation of 3-methylaniline with 4-methylpent-3-en-2-one in acetone .
    • Crystallography : Forms cyclic dimers via N–H···S hydrogen bonds, similar to 3-Methyl-2-phenylpyrimidine-4(3H)-thione .
    • Activity : Exhibits antibacterial, antitumor, and antioxidant properties .
  • 4-Phenyl-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione ():

    • Structure : Substituted with phenyl and thiophene groups.
    • Synthesis : Synthesized via cyclization reactions using carbon disulfide.
    • Spectroscopy : $^{13}\text{C NMR}$ peaks at δ 176.2 (C=S), comparable to pyrimidine-thiones .
Quinazoline-4-thiones
  • 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione ():
    • Structure : Quinazoline core with chloro, isopropylphenyl, and methyl substituents.
    • Activity : Superior antimycobacterial activity against Mycobacterium avium and M. kansasii compared to isoniazid .
    • SAR : Chloro and bulky aryl groups enhance membrane penetration and target binding .
Thieno[2,3-d]pyrimidine-4(3H)-thiones
  • 5-Methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione (): Structure: Fused thieno-pyrimidine system with oxadiazole and methyl groups. Synthesis: Derived from hydrazide cyclization and thiourea substitution. Activity: Moderate antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data ($^{13}\text{C NMR}$, δ C=S)
This compound Not reported Not reported ~176 (estimated)
4-Phenyl-6-(thiophen-2-yl)-dihydropyrimidine-thione (3a) Not reported 87 176.2
4,4,6-Trimethyl-1-(3-methylphenyl)-dihydropyrimidine-thione 85–87 87 Not reported
6-Chloro-3-(4-isopropylphenyl)-quinazoline-thione 260–262 73 Not reported

Structure-Activity Relationships (SAR)

  • Thione Group : Conversion of C=O to C=S (e.g., quinazolin-4(3H)-one to thione) enhances antiproliferative activity by 2–3 fold .
  • Substituents :
    • Electron-withdrawing groups (e.g., Cl) improve antimycobacterial activity .
    • Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) increase membrane permeability .
  • Crystallinity : Hydrogen bonding via thione groups improves stability but may reduce solubility .

Q & A

Q. What are the standard synthetic routes for 3-Methyl-2-phenylpyrimidine-4(3H)-thione, and how is the product characterized?

The compound is typically synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. For example, a common method involves reacting 3-methylaniline with 4-methylpent-3-en-2-one in the presence of potassium thiocyanate in acetone, followed by recrystallization from methanol . Characterization includes:

  • Elemental analysis (C, H, N, S percentages) to confirm purity .
  • Single-crystal X-ray diffraction to determine molecular geometry, bond lengths, and angles. For instance, monoclinic crystal systems (space group P21/c) with parameters a = 8.814 Å, b = 14.997 Å, c = 10.215 Å, and β = 95.711° are reported for analogous pyrimidine-thiones .
  • Spectroscopic techniques : NMR (for substituent confirmation) and FTIR (to identify C=S stretching at ~1200–1250 cm⁻¹) .

Q. What are the primary research applications of this compound in chemistry and biology?

  • Chemistry : Serves as a precursor for synthesizing fused heterocycles (e.g., thieno-pyrimidines) via reactions with electrophilic reagents or cross-coupling agents .
  • Biology : Explored for antimicrobial and antifungal properties. Bioactivity assays often involve evaluating minimum inhibitory concentrations (MICs) against bacterial/fungal strains, with positive controls like fluconazole .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Use chemical fume hoods to avoid inhalation of dust/vapors .
  • Wear protective goggles , gloves, and lab coats to prevent skin/eye contact .
  • Store in a cool, dry, ventilated area, tightly sealed to prevent moisture absorption or degradation .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound derivatives?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example, microwave protocols for analogous pyrimidine-thiones reduce reaction times from 8–24 hours (conventional reflux) to 10–30 minutes, with yields increasing by 15–20% . Key parameters:

  • Power settings : Optimized between 150–300 W to avoid decomposition.
  • Solvent selection : Polar solvents like DMF or ethanol improve microwave absorption .

Q. How do density functional theory (DFT) calculations validate the experimental structural data of this compound?

DFT studies (e.g., B3LYP/6-31G* level) compare computed bond lengths, angles, and electronic properties with X-ray crystallographic data. For instance:

  • The C=S bond length in pyrimidine-thiones is typically ~1.68 Å experimentally, aligning with DFT predictions within 0.02 Å .
  • HOMO-LUMO gaps (~4.5–5.0 eV) correlate with UV-vis absorption spectra, confirming electronic transitions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response curves : Ensure consistency in concentration ranges (e.g., 1–100 µg/mL) and exposure times (24–72 hours) across studies .
  • Control experiments : Use reference standards (e.g., ampicillin for antibacterial assays) and solvent controls (DMSO) to validate results .
  • Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl or chlorophenyl substitutions) to identify pharmacophore contributions .

Q. What strategies optimize the crystallization of this compound for X-ray studies?

  • Solvent screening : Methanol or ethanol often yield high-quality crystals due to moderate polarity .
  • Slow evaporation : Maintain stable temperature (20–25°C) and humidity (<40%) to prevent disorder .
  • Hydrogen bonding : Analyze packing motifs (e.g., N–H···S interactions) to predict crystal stability .

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